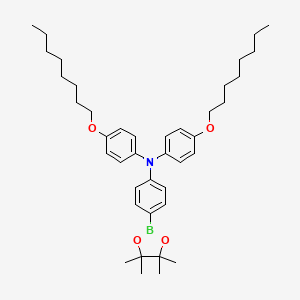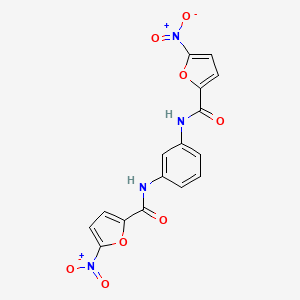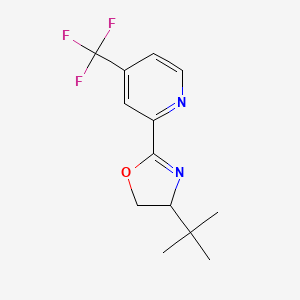
1,1,2,2-Tetrakis(3-bromophenyl)ethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetrakis(3-bromophenyl)ethene is an organic compound with the molecular formula C26H16Br4 It is a derivative of ethene, where four hydrogen atoms are replaced by 3-bromophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrakis(3-bromophenyl)ethene can be synthesized through several methods. One common approach involves the McMurry coupling reaction, where two molecules of 3-bromobenzophenone are coupled in the presence of a titanium reagent under reductive conditions . Another method involves the Suzuki cross-coupling reaction, where 3-bromophenylboronic acid is coupled with a suitable ethene derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale McMurry coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of titanium reagents and careful control of reaction parameters such as temperature and pressure .
化学反应分析
Types of Reactions
1,1,2,2-Tetrakis(3-bromophenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ethene moiety can be reduced to form the corresponding ethane derivative.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or aldehydes.
Reduction: Ethane derivatives.
科学研究应用
1,1,2,2-Tetrakis(3-bromophenyl)ethene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials with unique optoelectronic properties.
作用机制
The mechanism of action of 1,1,2,2-Tetrakis(3-bromophenyl)ethene involves its interaction with various molecular targets. The compound exhibits aggregation-induced emission (AIE) properties, where it becomes highly fluorescent upon aggregation . This property is exploited in the development of fluorescent probes and sensors. The molecular targets and pathways involved include interactions with DNA and proteins, leading to changes in fluorescence intensity .
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrakis(4-bromophenyl)ethene: Similar structure but with bromine atoms at the 4-position instead of the 3-position.
Tetraphenylethene: Lacks bromine atoms, used as a parent compound for various derivatives.
1,1,2,2-Tetrakis(4-ethynylphenyl)ethene: Contains ethynyl groups instead of bromine atoms.
Uniqueness
1,1,2,2-Tetrakis(3-bromophenyl)ethene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and fluorescence properties .
属性
分子式 |
C26H16Br4 |
|---|---|
分子量 |
648.0 g/mol |
IUPAC 名称 |
1-bromo-3-[1,2,2-tris(3-bromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H16Br4/c27-21-9-1-5-17(13-21)25(18-6-2-10-22(28)14-18)26(19-7-3-11-23(29)15-19)20-8-4-12-24(30)16-20/h1-16H |
InChI 键 |
HOKLGBCCRZXEGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C(=C(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503006.png)

![Propyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503025.png)
![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503033.png)
![Methyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503034.png)
![8-[(4-ethylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B12503035.png)
![5,6-dimethyl-3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12503038.png)
![Propyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503040.png)
![2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile](/img/structure/B12503045.png)

![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B12503064.png)
![2-[(1,3-Dioxoisoindol-2-YL)oxy]-3-phenylpropanoic acid](/img/structure/B12503068.png)

